tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[211]hexan-2-yl}methyl)carbamate is a complex organic compound that features a bicyclic hexane structure
Preparation Methods
The synthesis of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.
Chemical Reactions Analysis
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and tert-butyl carbamate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the development of bio-active compounds due to its sp3-rich chemical space
Mechanism of Action
The mechanism of action of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate can be compared with other similar compounds such as tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate and tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique methanesulfonyloxy group in this compound distinguishes it from these similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C14H25NO5S |
---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[2.1.1]hexanyl]methyl methanesulfonate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15-8-11-5-10-6-14(11,7-10)9-19-21(4,17)18/h10-11H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
KVLDGZIQUQWDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)COS(=O)(=O)C |
Origin of Product |
United States |
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